

# 4-Cyanophenylboronic acid CAS number

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Compound of Interest

Compound Name: 4-Cyanophenylboronic acid

Cat. No.: B159421

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An In-Depth Technical Guide to 4-Cyanophenylboronic Acid

CAS Number: 126747-14-6

This technical guide provides a comprehensive overview of **4-Cyanophenylboronic acid**, a versatile chemical intermediate for researchers, scientists, and professionals in drug development and materials science. It covers the compound's physicochemical properties, synthesis, key applications, experimental protocols, and safety information.

# **Physicochemical and Safety Data**

**4-Cyanophenylboronic acid**, also known as 4-cyanobenzeneboronic acid, is a white to off-white crystalline solid.[1] It is a key building block in organic synthesis, primarily utilized for its ability to participate in palladium-catalyzed cross-coupling reactions.[2][3]

### **Properties and Specifications**

The fundamental properties of **4-Cyanophenylboronic acid** are summarized below.



Property	Value	Citation(s)
CAS Number	126747-14-6	[4][5][6]
Molecular Formula	C7H6BNO2	[4][6]
Molecular Weight	146.94 g/mol	[4][6][7]
Appearance	White to almost white powder or crystal	[1]
Melting Point	>300 °C or >350 °C (lit.)	[4][6][8]
Density	1.25 ± 0.1 g/cm³ (Predicted)	[8]
Purity	≥95% - >98%	[2]
Synonyms	(4-Cyanophenyl)boronic acid, p-cyanophenylboronic acid	[6][9]

# **Safety and Handling**

**4-Cyanophenylboronic acid** is classified as an irritant and requires careful handling in a laboratory setting.[8][10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab coats, should be worn.[11][12]



Hazard Category	GHS Information	Citation(s)
Signal Word	Warning	[12]
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[12]
Precautionary Statements	P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously)	[11]
Storage	Keep refrigerated (Store below 4°C / 39°F) in a dry, well-ventilated place with the container tightly closed.	[10][12]
First Aid (Eyes)	Immediately flush with running water for at least 15-20 minutes.	[6][10]
First Aid (Skin)	Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.	[10]

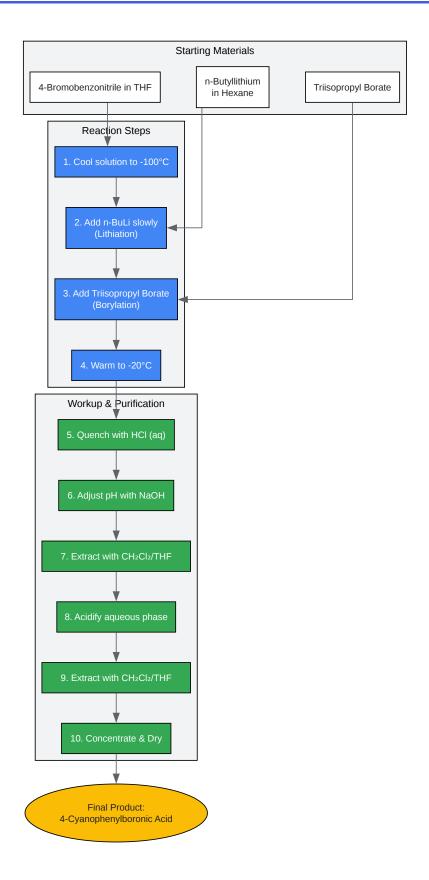
## **Synthesis and Experimental Protocols**

The compound's utility stems from its straightforward synthesis and predictable reactivity in subsequent reactions.

# Synthesis of 4-Cyanophenylboronic Acid

A common laboratory-scale synthesis starts from 4-bromobenzonitrile.[4][13] The workflow involves a lithium-halogen exchange followed by reaction with a borate ester and subsequent acidic workup.





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Workflow for the synthesis of **4-Cyanophenylboronic acid**.



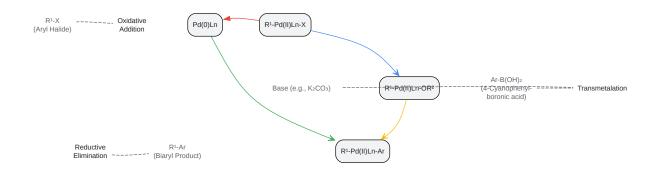
#### **Detailed Protocol:**

- Dissolve 4-bromobenzonitrile (0.50 mol) in anhydrous tetrahydrofuran (THF, 1.1 L) at room temperature.[13]
- Cool the solution to approximately -100°C using a suitable cooling bath (e.g., liquid nitrogen/ethanol).[4][13]
- Slowly add a 1.6 M solution of n-butyllithium in hexane (0.567 mol) over 15 minutes, ensuring the internal temperature remains below -93°C.[4][13]
- Stir the mixture for a short period before adding triisopropyl borate.
- Allow the reaction to warm to -20°C and then quench by carefully adding 2N hydrochloric acid.[14]
- Once at room temperature, separate the organic layer. Neutralize the aqueous layer to pH
   7 with NaOH solution and extract with an organic solvent like ethyl acetate.[14]
- Combine all organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[13][14]
- Purify the solid by recrystallization or by an acid/base wash procedure to obtain pure 4-Cyanophenylboronic acid as a white powder.[4][13]

### Suzuki-Miyaura Cross-Coupling

**4-Cyanophenylboronic acid** is a cornerstone reagent for Suzuki-Miyaura cross-coupling, a powerful method for forming carbon-carbon bonds.[2][9] This reaction couples the boronic acid with an organic halide or triflate, catalyzed by a palladium(0) complex.[15][16]





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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

#### General Protocol:

- To a reaction flask, add the aryl halide (1.0 eq), **4-Cyanophenylboronic acid** (1.0-1.5 eq), and a base such as potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, 2.0 eq).[17]
- Add a suitable solvent system, which can be aqueous (e.g., H<sub>2</sub>O), organic (e.g., toluene, dioxane), or biphasic.[17][18]
- Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. [15]
- Under positive inert gas pressure, add the palladium catalyst (e.g., PdCl<sub>2</sub>, Pd(PPh<sub>3</sub>)<sub>4</sub>, or Pd/BC, 0.05-5 mol%).[17][19] Ligands such as triphenylphosphine (PPh<sub>3</sub>) may also be required.[19]
- Heat the reaction mixture (typically 80-100°C) with stirring for the required time (e.g., 3.5-24 hours), monitoring progress by TLC or GC-MS.[15][17][19]



- After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[17]
- Wash the combined organic layers with brine, dry over anhydrous MgSO<sub>4</sub>, and concentrate.
   [17]
- Purify the crude product via column chromatography or recrystallization to yield the desired biaryl compound.[17]

### **Applications in Research and Development**

The unique structure of **4-Cyanophenylboronic acid**, featuring both a reactive boronic acid and an electron-withdrawing cyano group, makes it invaluable in pharmaceuticals and materials science.[2][3]

### **Drug Discovery and Medicinal Chemistry**

Boronic acids are increasingly recognized in medicinal chemistry for their unique biological activities and as synthetic intermediates.[20] **4-Cyanophenylboronic acid** serves as a crucial precursor for a range of therapeutic candidates.



Therapeutic Target/Class	Application / Use	Citation(s)
BACE1 Inhibitors	Used in the synthesis of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a target in Alzheimer's disease.	[4]
Tpl2 Kinase Inhibitors	A building block for synthesizing inhibitors of Tpl2 kinase, which is involved in inflammatory pathways.	[4][21]
P2X7 Antagonists	Precursor for developing antagonists of the P2X7 receptor, a target for treating chronic pain and inflammation.	[4][21]
Thrombin Receptor Antagonists	Employed in the preparation of himbacine analogs, which act as potential antiplatelet agents.	[4][21]
Antimalarial Compounds	Utilized in Suzuki cross- coupling reactions to create novel 3,5-diaryl-2- aminopyridines with antimalarial activity.	[4][21]
Deoxyuridine Derivatives	Serves as a reagent in the synthesis of modified nucleosides.	[4][21]

### **Advanced Materials Science**

The compound is a key monomer for creating high-performance organic materials where tailored electronic and optical properties are essential.[2] The rigid cyanophenyl unit can be incorporated into polymer backbones to influence conductivity, thermal stability, and fluorescence.[2][3]



#### **Key Applications:**

- Organic Light-Emitting Diodes (OLEDs): Used to synthesize conjugated polymers and small molecules that form the emissive layers in next-generation displays.
- Organic Semiconductors: A building block for materials used in organic field-effect transistors
   (OFETs) and other electronic devices.[2]
- Functional Polymers: The integration of the cyanophenyl moiety can significantly alter the dielectric and optical properties of polymers.

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